molecular formula C14H14N2O4 B3054940 Ethyl 4-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate CAS No. 62536-29-2

Ethyl 4-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate

Cat. No.: B3054940
CAS No.: 62536-29-2
M. Wt: 274.27 g/mol
InChI Key: IGRMUUKNLGTOOG-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate (CAS 62536-29-2) is a high-purity chemical compound with a molecular formula of C 14 H 14 N 2 O 4 and a molecular weight of 274.27 g/mol . This benzoate derivative features a 3-methylisoxazole carboxamide group, making it a valuable intermediate in medicinal chemistry and drug discovery research . The compound is characterized by specific physicochemical properties, including a topological polar surface area of 81.4 Ų . It is typically synthesized as part of a class of oxazole derivatives, which are often prepared using methods such as cyclodehydration of β-hydroxy amides with reagents like Burgess’ reagent or through oxidative aromatization . Researchers utilize this compound exclusively for in-vitro studies within controlled laboratory settings. It is intended for research applications such as the exploration of structure-activity relationships, the development of novel bioactive molecules, and the inhibition of specific enzymes and proteins . This product is strictly For Research Use Only. It is not categorized as a medicine or drug, has not been approved by the FDA for any medical use, and is prohibited for any form of human or veterinary diagnostic or therapeutic application .

Properties

IUPAC Name

ethyl 4-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-3-19-14(18)10-4-6-11(7-5-10)15-13(17)12-8-9(2)16-20-12/h4-8H,3H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRMUUKNLGTOOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588646
Record name Ethyl 4-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62536-29-2
Record name Ethyl 4-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate typically involves the reaction of 3-methyl-1,2-oxazole-5-carboxylic acid with ethyl 4-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction of the compound can lead to the formation of amine derivatives.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

    Oxidation: Oxazole N-oxides.

    Reduction: Amine derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl 4-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 4-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences and similarities between Ethyl 4-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate and related compounds:

Compound Name Core Structure Oxazole Substituents Linker Type Benzoate Position Key Features
This compound (Target) 1,2-Oxazole 3-methyl Amide (NHCO) Para Methyl group enhances lipophilicity; amide linker stabilizes conformation
I-6273: Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate 1,2-Oxazole 5-methyl Phenethylamino (NHCH₂) Para Amino linker increases flexibility; methyl substitution at oxazole-5
I-6373: Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate 1,2-Oxazole 3-methyl, 5-methyl Phenethylthio (SCH₂) Para Thioether linker may improve metabolic resistance
I-6473: Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate 1,2-Oxazole 3-methyl, 5-methyl Phenethoxy (OCH₂) Para Ether linker enhances hydrolytic stability
Ethyl 5-amino-3-[2-(2,4-dichlorobenzoyloxy)ethoxy]-1,2-oxazole-4-carboxylate 1,2-Oxazole 5-amino, 3-substituted Ethoxy (OCH₂CH₂O) Ortho (position 4) Dichlorobenzoyl group increases steric bulk; amino group introduces polarity
Methyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate 1,2-Oxazole 3-(2-chlorophenyl), 5-methyl Amide (NHCO) Ortho (position 2) Chlorophenyl group enhances π-π stacking potential; ortho substitution alters steric effects

Functional Group and Bioactivity Correlations

  • Amide vs.
  • Substituent Position: Para-substituted benzoates (e.g., target compound) generally exhibit better alignment with planar binding sites (e.g., enzyme active regions) compared to ortho-substituted analogs like methyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]benzoate, where steric hindrance may reduce efficacy .

Biological Activity

Ethyl 4-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate is a compound of significant interest in pharmacological research due to its potential biological activities. This article examines the compound's biological effects, including its cytotoxicity, antioxidant properties, and gastroprotective effects, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C14H14N2O3C_{14}H_{14}N_{2}O_{3} and a CAS number of 62536-29-2. Its structure consists of an ethyl ester linked to an amino group attached to a benzoate moiety, which is further substituted with a 3-methyl-1,2-oxazole-5-carbonyl group.

1. Cytotoxicity

Cytotoxicity studies are essential for evaluating the safety and efficacy of new compounds. The cytotoxic effect of related compounds has been assessed using various cell lines. For instance, a study on ethyl derivatives indicated that these compounds exhibit varying degrees of cytotoxicity against cancer cell lines, with IC50 values exceeding 100 µg/mL in some cases .

2. Antioxidant Activity

Antioxidant properties are crucial for preventing oxidative stress-related damage in biological systems. This compound has demonstrated significant antioxidant activity in vitro through several assays:

  • DPPH Assay : This assay measures the ability of the compound to scavenge free radicals.
  • FRAP Assay : The Ferric Reducing Antioxidant Power assay evaluates the reducing ability of antioxidants.
  • Metal Chelating Activity : The compound showed effectiveness in chelating metal ions, which can contribute to its overall antioxidant capacity.

These findings suggest that this compound may protect cells from oxidative damage by neutralizing free radicals and reducing metal ion availability .

3. Gastroprotective Effects

The gastroprotective activity of ethyl derivatives has been explored extensively. One notable study investigated the gastroprotective effects of ethyl derivatives in rat models. The results indicated that pretreatment with the compound significantly reduced gastric lesions induced by ethanol exposure. Key findings include:

  • Increased Mucus Secretion : Enhanced gastric wall mucus was observed, contributing to mucosal protection.
  • Reduction in Malondialdehyde (MDA) Levels : Lower MDA levels indicate reduced lipid peroxidation.
  • Histological Improvements : Microscopic analysis revealed reduced submucosal edema and leukocyte infiltration .

The mechanism underlying these effects is attributed to the compound's antioxidant properties and its ability to modulate gastric secretions.

Research Findings Summary

Study FocusFindingsReference
CytotoxicityIC50 > 100 µg/mL; varying cytotoxic effects across different cell lines
Antioxidant ActivitySignificant scavenging activity in DPPH and FRAP assays; effective metal chelation
Gastroprotective EffectsReduced gastric lesions; increased mucus secretion; lower MDA levels; improved histology

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of ethyl derivatives on WRL68 liver cell lines using MTT assays. The results indicated that while some derivatives showed promising cytotoxicity against cancer cells, they exhibited minimal toxicity towards normal cells at therapeutic doses.

Case Study 2: Gastroprotective Mechanism

In another study involving rats, groups were pre-treated with varying doses of ethyl derivatives before inducing gastric lesions with ethanol. Results demonstrated significant protection conferred by the compound, highlighting its potential as a therapeutic agent for gastric ulcers.

Q & A

Basic Research Question

  • 1H/13C NMR :
    • Oxazole protons : Singlet at δ 6.8–7.2 ppm (H-4 of oxazole) and methyl group at δ 2.4–2.6 ppm .
    • Ester carbonyl : 13C peak at ~168–170 ppm; amide carbonyl at ~165–167 ppm .
  • LC-MS : Confirm molecular ion [M+H]⁺ (expected m/z: 317.3) and purity (>95%) .
  • IR : Stretch bands for ester (∼1720 cm⁻¹) and amide (∼1650 cm⁻¹) .

How can researchers resolve discrepancies in reported crystallographic data or polymorphic forms of this compound?

Advanced Research Question

  • X-ray Crystallography : Use SHELXL for refinement to resolve hydrogen bonding (e.g., N–H⋯O interactions) and dihedral angles between aromatic rings .
  • Recrystallization : Screen solvents (e.g., ethyl acetate/hexane) to isolate stable polymorphs .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to identify melting point variations due to polymorphism .

What computational approaches are suitable for predicting the reactivity or binding interactions of this compound in drug discovery?

Advanced Research Question

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes with oxazole-binding pockets) .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • MD Simulations : Assess stability in biological membranes using GROMACS, focusing on ester/amide hydrolysis susceptibility .

How does the 3-methyl-1,2-oxazole moiety influence stability under hydrolytic or oxidative conditions?

Advanced Research Question

  • Hydrolytic Stability : Perform accelerated degradation studies at pH 1–13, monitoring via HPLC. The oxazole ring is resistant to hydrolysis under neutral conditions but may degrade in strong acids/bases .
  • Oxidative Stress Tests : Use H₂O₂ or AIBN to evaluate radical-mediated degradation. Methyl groups on heterocycles often enhance stability .
  • Mass Spectrometry : Identify degradation products (e.g., benzoic acid derivatives) to infer degradation pathways .

What strategies can address low yields in the amide coupling step during synthesis?

Advanced Research Question

  • Coupling Reagent Screening : Compare EDCI, DCC, or HATU efficiency; HATU may improve yields in sterically hindered systems .
  • Solvent Effects : Use polar aprotic solvents (DMF) to enhance reagent solubility or switch to THF for temperature-sensitive reactions .
  • Byproduct Analysis : TLC monitoring to detect unreacted starting materials; optimize reaction time (e.g., 12–24 hrs) .

How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the oxazole ring?

Advanced Research Question

  • Analog Synthesis : Replace oxazole with isoxazole or 1,2,4-oxadiazole to assess heterocycle impact on bioactivity .
  • Functional Group Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the oxazole 3-position to test electronic effects .
  • In Vitro Assays : Screen analogs against target enzymes (e.g., kinases) and correlate IC₅₀ values with structural features .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate
Reactant of Route 2
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Ethyl 4-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.